molecular formula C19H17N3O5 B11468428 4-{2,5-dimethyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid

4-{2,5-dimethyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid

Cat. No.: B11468428
M. Wt: 367.4 g/mol
InChI Key: CMMPQUIJUMCSBU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2,5-dimethyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a nitro-oxazole moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,5-dimethyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrrole intermediate through a condensation reaction involving a diketone and an amine. The nitro-oxazole moiety can be introduced via a nitration reaction followed by cyclization. The final step involves coupling the pyrrole and nitro-oxazole intermediates with a benzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The scalability of the synthesis would also be a key consideration, with attention to factors such as reaction time, temperature control, and purification methods.

Chemical Reactions Analysis

Types of Reactions

4-{2,5-dimethyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The double bond in the ethenyl group can be hydrogenated to form a saturated compound.

    Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrogenation of the ethenyl group would produce a saturated pyrrole compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{2,5-dimethyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro-oxazole moiety might be involved in redox reactions, while the pyrrole ring could participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-{2,5-dimethyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid: Unique due to its combination of a pyrrole ring, nitro-oxazole moiety, and benzoic acid group.

    This compound derivatives: Variations in the substituents on the pyrrole or benzoic acid groups can lead to different properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

4-[2,5-dimethyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C19H17N3O5/c1-11-10-15(6-9-17-18(22(25)26)12(2)20-27-17)13(3)21(11)16-7-4-14(5-8-16)19(23)24/h4-10H,1-3H3,(H,23,24)/b9-6+

InChI Key

CMMPQUIJUMCSBU-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=C/C3=C(C(=NO3)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=CC3=C(C(=NO3)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.